molecular formula C18H23N3O2S B7409871 1-[5-[2-(1-acetylpyrrolidin-3-yl)-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone

1-[5-[2-(1-acetylpyrrolidin-3-yl)-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone

Cat. No.: B7409871
M. Wt: 345.5 g/mol
InChI Key: SDTZZRKZXZJYGD-UHFFFAOYSA-N
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Description

1-[5-[2-(1-acetylpyrrolidin-3-yl)-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone is a synthetic compound often examined for its complex structure and potential applications across various scientific disciplines. The compound features multiple heterocyclic structures including pyrrole, thiazole, and pyrrolidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions

  • Step 1: Synthesis of 1-acetylpyrrolidine through the acetylation of pyrrolidine with acetic anhydride.

  • Step 2: Formation of 2-(1-acetylpyrrolidin-3-yl)-1,3-thiazole via a cyclization reaction between 1-acetylpyrrolidine and a thioamide precursor.

  • Step 3: Alkylation of 4-ethyl-2-methyl-1H-pyrrole to introduce the ethanone group.

  • Step 4: Final condensation of the thiazole derivative with the pyrrole derivative under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for such complex molecules often employ automated multi-step synthesis machines, ensuring precise control over reaction conditions to optimize yield and purity. These methods involve sophisticated purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization.

Chemical Reactions Analysis

Types of Reactions it Undergoes

1-[5-[2-(1-acetylpyrrolidin-3-yl)-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone undergoes various organic reactions, including:

  • Oxidation: : The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : Various substitution reactions can occur, particularly in the heterocyclic rings.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic medium.

  • Reduction: : Hydrogen gas with palladium on carbon (Pd/C).

  • Substitution: : Halogens like chlorine or bromine in organic solvents.

Major Products Formed from these Reactions

  • Oxidation: : Formation of corresponding carboxylic acids or ketones.

  • Reduction: : Production of alcohols or amines.

  • Substitution: : Halogenated derivatives depending on the substitution pattern.

Scientific Research Applications

Chemistry

This compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups and heterocycles make it a versatile intermediate in organic synthesis.

Biology

In biological research, it may be explored for its potential interactions with biomolecules and as a potential lead compound for drug development due to its structural complexity and diversity.

Medicine

Potential medicinal applications could include its use as a scaffold for designing drugs targeting specific biological pathways. Its multiple reactive sites enable extensive derivatization, making it a candidate for developing new therapeutic agents.

Industry

In the industrial sector, this compound might be used in the development of specialty chemicals or materials with specific properties, taking advantage of its robust structural framework.

Mechanism of Action

The mechanism of action of 1-[5-[2-(1-acetylpyrrolidin-3-yl)-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone involves its ability to interact with various molecular targets:

  • Molecular Targets: : May include enzymes, receptors, or nucleic acids, depending on its application in medicinal chemistry.

  • Pathways Involved: : The compound might modulate specific signaling pathways, altering biochemical processes such as enzyme activity or receptor binding.

Comparison with Similar Compounds

Comparison

Compared to similar heterocyclic compounds, 1-[5-[2-(1-acetylpyrrolidin-3-yl)-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone stands out due to its unique combination of functional groups and rings, offering diverse reactivity and potential biological activity.

Similar Compounds

  • 2-Acetyl-5-methylthiophene: : Shares the acetyl group and a heterocyclic ring but lacks the complex multi-ring structure.

  • 3-Acetyl-2,5-dimethylfuran: : Another acetylated heterocycle with reactivity focused in the furan ring.

  • 1-Acetyl-4-methylpyrrole: : Simpler structure with only one pyrrole ring and an acetyl group.

This article lays out an in-depth look at this compound, exploring its synthesis, reactions, and various applications across different fields. Such a compound, with its intricate architecture, holds significant potential for future scientific exploration and innovation.

Properties

IUPAC Name

1-[5-[2-(1-acetylpyrrolidin-3-yl)-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-5-14-16(11(3)22)10(2)19-17(14)15-9-24-18(20-15)13-6-7-21(8-13)12(4)23/h9,13,19H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTZZRKZXZJYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=C1C(=O)C)C)C2=CSC(=N2)C3CCN(C3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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